N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is an organic compound that features a furan ring, a dimethylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with furan-2-carboxaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with 2-(4-methoxyphenyl)acetyl chloride under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the carbonyl group.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound also contains a furan ring and is used in flavoring and fragrance industries.
Disilane-bridged architectures: These compounds feature unique electronic structures and are used in optoelectronic materials.
Fluorine compounds: These compounds have unique chemical properties due to the presence of fluorine atoms and are used in various industrial applications.
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylamino group, furan ring, and methoxyphenyl group makes it distinct from other similar compounds, providing a unique profile for its applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H22N2O3/c1-19(2)15(16-5-4-10-22-16)12-18-17(20)11-13-6-8-14(21-3)9-7-13/h4-10,15H,11-12H2,1-3H3,(H,18,20) |
InChI Key |
FYIMSXRWMFWERX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CC=CO2 |
Origin of Product |
United States |
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